6-Fluoro-1-benzofuran-5-carboxylic acid
Description
General Significance of Benzofuran (B130515) Scaffold in Chemical Sciences
Occurrence in Natural Products
The benzofuran nucleus is a common structural feature in a multitude of compounds isolated from natural sources, particularly from higher plants. britannica.com These compounds are found in plant families such as Asteraceae, Rutaceae, and Moraceae. britannica.commdpi.com Natural benzofuran derivatives exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties, making them a significant focus of phytochemical and pharmacological research. nih.govacs.org The isolation of these compounds has provided valuable lead structures for drug discovery. nih.gov
Table 1: Examples of Naturally Occurring Benzofuran Derivatives
| Compound Name | Natural Source (Example) | Noted Biological Significance |
|---|---|---|
| Psoralen | Occurs in several plants | Used in treatment of skin diseases (psoriasis) mdpi.com |
| Ailanthoidol | Zanthoxylum ailanthoides | Neolignan with various biological activities tandfonline.com |
| Usnic Acid | Lichens | Exhibits antibiotic properties nih.gov |
Role in Synthetic Materials
Beyond its prevalence in nature, the benzofuran structure plays a role in the creation of synthetic materials. The parent compound, benzofuran (also known as coumarone), is a component of coal tar and is used to produce coumarone-indene resins. acs.orgdegruyter.com These thermoplastic resins are valued for their chemical resistance and are utilized in the manufacturing of corrosion-resistant paints, varnishes, adhesives, and water-resistant coatings for paper and fabrics. degruyter.comnumberanalytics.com Furthermore, substituted benzofurans have been investigated for their electroluminescent properties, finding use in the development of photoelectronic devices. numberanalytics.com
Importance as a Heterocyclic Building Block
The benzofuran scaffold is a fundamental building block for the synthesis of more complex molecules. nih.govbritannica.com Its versatile reactivity allows for a wide range of chemical transformations, making it an attractive starting point for constructing novel compounds in medicinal, agricultural, and synthetic chemistry. researchgate.netnih.gov Researchers have developed numerous synthetic methodologies, often employing transition metal catalysts like palladium and copper, to construct and functionalize the benzofuran ring system. researchgate.net This has enabled the creation of large libraries of benzofuran derivatives for screening against various diseases, including cancer, microbial infections, and inflammatory conditions. nih.govrsc.org
Strategic Role of Fluorine in Organic and Medicinal Chemistry
The introduction of fluorine into organic molecules is a key strategy in modern drug discovery and materials science. tandfonline.com Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, yet its electronic effects can profoundly alter a molecule's properties. acs.orgacs.org This "fluorine effect" is leveraged to enhance the chemical, physical, and biological characteristics of a compound. acs.org
Influence on Molecular Properties and Reactivity
Incorporating fluorine can significantly impact a molecule's fundamental properties. The strong carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, can enhance the thermal and metabolic stability of a compound. nih.govrsc.org Fluorine's powerful electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and binding interactions. tandfonline.comacs.org It can also influence molecular conformation and dipole moment, which are critical for receptor binding. Furthermore, the introduction of fluorine can change the reactivity of a molecule, sometimes enabling new chemical transformations that are not possible with non-fluorinated analogues. acs.org
Table 2: Key Physicochemical Effects of Fluorine Substitution
| Property | Influence of Fluorine | Rationale |
|---|---|---|
| Metabolic Stability | Often increased | The high strength of the C-F bond resists enzymatic cleavage by enzymes like Cytochrome P450. nih.gov |
| Lipophilicity | Modulated | Fluorine can increase lipophilicity, which can improve cell membrane permeability. researchgate.netacs.org |
| Acidity/Basicity (pKa) | Altered | The strong inductive (electron-withdrawing) effect can lower the pKa of nearby acidic protons or basic amines. tandfonline.comrsc.org |
| Binding Affinity | Often enhanced | Fluorine can participate in favorable electrostatic interactions and hydrogen bonds with biological targets. acs.org |
| Conformation | Influenced | Electrostatic interactions involving fluorine can lead to specific, more favorable molecular shapes for receptor binding. |
Impact on Biological Activity and Drug Design Principles
In medicinal chemistry, the strategic placement of fluorine is a well-established principle for optimizing drug candidates. By blocking sites of metabolic attack, fluorine can increase a drug's half-life, leading to improved pharmacokinetic profiles. numberanalytics.comnih.gov Enhanced lipophilicity can improve a drug's ability to cross biological membranes, increasing its bioavailability. acs.orgnih.gov
The modulation of a molecule's electronic properties can lead to stronger and more selective binding to its biological target, thereby increasing potency and potentially reducing off-target side effects. acs.orgacs.org It is estimated that approximately 25-30% of pharmaceuticals currently on the market contain at least one fluorine atom, a testament to its profound impact on drug design. acs.org Successful fluorine-containing drugs include the antidepressant Fluoxetine (Prozac), the antibiotic Ciprofloxacin, and the cholesterol-lowering drug Atorvastatin (Lipitor). numberanalytics.com
Rationale for Academic Investigation of 6-Fluoro-1-benzofuran-5-carboxylic acid
The specific structure of this compound, which combines the benzofuran scaffold with two key functional groups—a fluorine atom and a carboxylic acid—provides a compelling basis for its investigation. The strategic placement of these groups suggests potential for unique chemical properties and biological activities.
The academic interest in this compound is largely driven by the potential synergistic interplay between the fluorine atom and the adjacent carboxylic acid group.
Modulation of Acidity: The carboxylic acid moiety is a critical functional group in many drugs, often serving as a key interaction point with biological targets through hydrogen bonding or the formation of salt bridges. The acidity of this group, defined by its pKa, is crucial for its ionization state at physiological pH, which in turn affects solubility, cell permeability, and receptor binding. The fluorine atom at the C-6 position, being highly electronegative, exerts a powerful electron-withdrawing inductive effect on the aromatic ring. This effect is expected to stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the 5-carboxylic acid group. researchgate.netmdpi.com This precise tuning of pKa is a sophisticated strategy in drug design to optimize a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com
Enhanced Binding and Stability: Beyond pKa modulation, the fluorine atom can participate in unique non-covalent interactions, such as hydrogen bonds and multipolar interactions, with protein targets, potentially enhancing binding affinity. researchgate.net Furthermore, the carbon-fluorine bond is exceptionally strong and can shield the C-6 position from metabolic oxidation, a common pathway for drug deactivation. nih.govnih.gov This blocking effect can increase the metabolic stability and prolong the biological half-life of the molecule. nih.gov
| Substitution at C-6 on Benzofuran Ring | Effect on Adjacent Carboxylic Acid (C-5) | Impact on Lipophilicity (logP) | Potential Metabolic Stability |
| Hydrogen (H) | Baseline acidity | Baseline lipophilicity | Susceptible to oxidation |
| Hydroxyl (OH) | May slightly decrease pKa; H-bond donor | Decreases lipophilicity | Susceptible to oxidation & conjugation |
| Fluorine (F) | Significantly decreases pKa (more acidic) | Increases lipophilicity vs. OH | Blocks oxidative metabolism |
Table 2: Conceptual Comparison of Substituent Effects on a Benzofuran Carboxylic Acid Scaffold. This table illustrates general principles derived from medicinal chemistry literature. nih.govnih.govresearchgate.netmdpi.comnih.gov
This compound stands out as a versatile building block for the synthesis of more complex molecules and for probing biological systems.
A Scaffold for Structure-Activity Relationship (SAR) Studies: Research on the closely related analogue, 6-hydroxy-benzofuran-5-carboxylic acid , has demonstrated its utility as a scaffold for developing highly potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor in tuberculosis. nih.gov The substitution of the hydroxyl group with fluorine is a classic bioisosteric replacement strategy in drug design. nih.govpsychoactif.org Synthesizing and testing derivatives of this compound would allow for a direct comparison with its hydroxyl counterpart. Such studies are invaluable for elucidating SAR, determining whether a hydrogen bond donor (the -OH group) is critical for activity, or if the electronic modulation and metabolic stability conferred by the fluorine atom lead to improved potency or pharmacokinetic properties. nih.gov
Intermediate for Chemical Libraries: Benzofuran carboxylic acids are established intermediates in organic synthesis. chemicalbook.comnih.govbeilstein-journals.org The carboxylic acid group can be readily converted into a wide range of other functionalities, such as esters, amides, and ketones, providing access to a diverse library of compounds. nih.gov The presence of the stable benzofuran core and the reactive carboxylic acid "handle" makes this compound an ideal starting material for combinatorial chemistry and the generation of novel compounds for high-throughput screening against various therapeutic targets.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-7-4-8-5(1-2-13-8)3-6(7)9(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJSLGVOQZNZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1896414-09-7 | |
| Record name | 6-fluoro-1-benzofuran-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 6-Fluoro-1-benzofuran-5-carboxylic acid
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps.
Identification of Key Disconnections
A primary disconnection for this compound involves the C-O and C-C bonds of the benzofuran (B130515) ring. A logical approach is to disconnect the furan (B31954) ring, leading to a substituted phenolic precursor. This strategy simplifies the target molecule to a more accessible benzene (B151609) derivative.
Another key disconnection can be made at the C2-C3 bond of the furan ring, which is a common strategy in benzofuran synthesis. This leads back to an ortho-hydroxyaryl ketone or aldehyde and a two-carbon synthon.
For the specific substitution pattern of this compound, a plausible retrosynthetic pathway points towards a suitably functionalized 4-fluorophenol (B42351) derivative. The carboxylic acid group at the 5-position and the furan ring can be envisioned to be constructed from a precursor such as a 4-fluoro-2-hydroxyacetophenone derivative.
Strategic Functional Group Interconversions (FGIs)
Functional group interconversions (FGIs) are crucial for manipulating chemical functionalities to facilitate key bond-forming reactions. In the synthesis of this compound, several FGIs can be strategically employed.
For instance, the carboxylic acid group at the 5-position may not be present in the initial starting material but can be introduced at a later stage. A common strategy involves the use of a formyl group (-CHO) or a hydroxymethyl group (-CH₂OH) as a precursor, which can then be oxidized to the carboxylic acid. Alternatively, a cyano group (-CN) can be introduced and subsequently hydrolyzed.
An FGI approach could start with 4-fluorophenol, which can be acylated to introduce an acetyl group, a key step in forming an o-hydroxyacetophenone. This intermediate then sets the stage for the construction of the furan ring.
Approaches to Benzofuran Ring Construction
The formation of the benzofuran ring is the cornerstone of the synthesis. Various cyclization strategies have been developed to achieve this, often involving the formation of a key C-O or C-C bond.
Cyclization Reactions
Intramolecular cyclization is a powerful method for constructing the benzofuran nucleus from appropriately substituted acyclic precursors.
A well-established method for benzofuran synthesis involves the dehydrative cyclization of o-hydroxyacetophenones or related ketones. scientificlabs.co.uk This approach typically involves the reaction of an o-hydroxyaryl ketone with a reagent that provides the remaining two carbons of the furan ring, followed by cyclization and dehydration.
For the synthesis of this compound, a potential precursor would be a derivative of 4-fluoro-2-hydroxyacetophenone. scientificlabs.co.uk The challenge lies in the introduction of the carboxylic acid or a suitable precursor at the 5-position of the benzofuran ring. One strategy could involve the formylation or carboxylation of the 4-fluoro-2-hydroxyacetophenone intermediate prior to cyclization.
The general reaction conditions for such cyclizations can vary, often employing acid or base catalysis and elevated temperatures. The choice of reagents and conditions is critical to ensure high yields and selectivity.
Copper-catalyzed intramolecular C-O bond formation represents a modern and efficient method for the synthesis of benzofurans. acs.orgnih.govnih.gov This approach typically involves the cyclization of an o-halo-substituted phenol (B47542) derivative. The copper catalyst facilitates the formation of the crucial C-O bond to close the furan ring.
In the context of synthesizing this compound, this strategy would likely start with a di-halogenated fluorophenol derivative. For example, a precursor could be a 2,5-dihalo-4-fluorophenol, where one halogen participates in the C-O bond formation, and the other serves as a handle for introducing the carboxylic acid group via subsequent reactions like metal-catalyzed carboxylation.
Transition-Metal Catalysis for Aryl Acetylene (B1199291) Cyclization
Transition-metal catalysis is a cornerstone in the synthesis of heterocyclic compounds like benzofurans. nih.gov These methods often involve the formation of the benzofuran ring through the cyclization of appropriately substituted aryl acetylenes. Catalysts based on palladium, copper, and rhodium have been extensively utilized for their efficiency and selectivity in forming the C-O bond of the furan ring. nih.gov
For instance, a common strategy involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, catalyzed by a palladium-copper system. The resulting ortho-alkynylphenol intermediate can then undergo an intramolecular cyclization to form the benzofuran ring. nih.gov The reaction conditions, including the choice of catalyst, ligands, base, and solvent, are crucial for achieving high yields.
Recent advancements have also highlighted the use of rhodium and nickel catalysts. Rhodium-based catalysts can mediate the multicomponent synthesis of substituted benzofurans, while nickel catalysts have been employed for the intramolecular nucleophilic addition to furnish benzofuran derivatives. nih.gov
A general representation of this catalytic cyclization is shown below:

Table 1: Comparison of Transition Metals in Benzofuran Synthesis
| Catalyst System | Typical Precursors | Key Features |
|---|---|---|
| Palladium-Copper | o-Iodophenols, Terminal Alkynes | Well-established (Sonogashira coupling followed by cyclization), good functional group tolerance. nih.gov |
| Rhodium | Salicylic acids, Vinyl carbonates | Enables multicomponent reactions for substituted benzofurans. nih.gov |
Inverse-Electron-Demand Hetero-Diels-Alder Cycloaddition
The Inverse-Electron-Demand Hetero-Diels-Alder (IED-HDA) reaction is a powerful tool for the construction of six-membered heterocyclic rings. sigmaaldrich.comnih.gov This reaction involves a cycloaddition between an electron-poor diene and an electron-rich dienophile. sigmaaldrich.com In the context of benzofuran synthesis, this strategy can be envisioned to form a precursor ring system which, upon subsequent transformation, yields the aromatic benzofuran core.
In a typical IED-HDA reaction, the diene is often a heteroaromatic system containing electron-withdrawing groups or heteroatoms that lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the dienophile is an electron-rich species, such as a vinyl ether or an enamine, possessing a high-energy Highest Occupied Molecular Orbital (HOMO). sigmaaldrich.com
The reaction proceeds through a [4+2] cycloaddition to form an initial bicyclic adduct. This adduct can then undergo a retro-Diels-Alder reaction, often with the extrusion of a small molecule like nitrogen gas if a tetrazine is used as the diene, to form a new heterocyclic ring. nih.gov This subsequent product can then be aromatized to the final benzofuran derivative. The choice of diene and dienophile is critical for the success and regioselectivity of the reaction. sigmaaldrich.comnih.gov While direct synthesis of benzofurans via IED-HDA is less common, the strategy is highly valuable for creating complex heterocyclic scaffolds that can be further elaborated. nih.gov
Continuous Flow Chemistry Techniques
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.govworktribe.com In a flow system, reagents are continuously pumped through a reactor where the chemical transformation occurs. nih.gov The high surface-area-to-volume ratio in microreactors allows for precise temperature control and rapid mixing, leading to higher yields, improved selectivity, and reduced reaction times. durham.ac.uk
The synthesis of intermediates for pharmaceuticals, such as floxacin antibiotics, has been successfully demonstrated using continuous flow processes. researchgate.net For the synthesis of a molecule like this compound, flow chemistry could be implemented at various stages. For example, the carboxylation of a Grignard reagent using carbon dioxide can be performed efficiently and safely in a tube-in-tube gas permeable membrane reactor. durham.ac.uk This method allows for the direct introduction of the carboxylic acid moiety onto the benzofuran scaffold or a precursor.
Furthermore, decarboxylative cross-coupling reactions to form biaryls have been successfully adapted to continuous flow reactors, showcasing the potential for complex bond-forming reactions in these systems. rsc.org The implementation of continuous flow for the synthesis of this compound would likely lead to a more sustainable and cost-effective manufacturing process. nih.govworktribe.com
Strategies for Fluorine Atom Introduction
The introduction of a fluorine atom into an aromatic ring is a critical step in the synthesis of many pharmaceuticals due to the unique properties that fluorine imparts on the molecule. Various methods exist for the introduction of fluorine, which can be broadly categorized into electrophilic and nucleophilic approaches.
Electrophilic Fluorination Methodologies
Electrophilic fluorination involves the reaction of an electron-rich aromatic substrate with a reagent that acts as a source of an electrophilic fluorine atom ("F+"). One of the most common and effective reagents for this purpose is Selectfluor® (F-TEDA-BF4). acs.orgmpg.de
A particularly relevant method for the synthesis of fluorinated benzofuran carboxylic acids is decarboxylative fluorination. In this approach, an aromatic carboxylic acid is treated with an electrophilic fluorinating agent. The reaction proceeds via the initial formation of an intermediate that then undergoes decarboxylation and subsequent fluorination. This method has been successfully applied to a range of electron-rich heteroaromatic carboxylic acids, including benzofuran carboxylic acids, using Selectfluor®. acs.org This approach is advantageous as it utilizes a readily available carboxylic acid precursor to direct the position of fluorination.
Nucleophilic Fluorination Approaches
Nucleophilic fluorination involves the displacement of a leaving group on an aromatic ring by a fluoride (B91410) ion (F-). This method, known as nucleophilic aromatic substitution (SNAr), is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comrsc.org
A well-established strategy for introducing a fluorine atom onto an aromatic ring is the nucleophilic substitution of a nitro group. rsc.org The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. The reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF), as the nucleophile. researchgate.net
The synthesis of 5-fluorofuran-2-carboxylic acid, a close structural analog of the target molecule, has been achieved through the fluorodenitration of benzyl (B1604629) 5-nitrofuran-2-carboxylate. researchgate.net This reaction utilized potassium fluoride in the presence of a phase-transfer catalyst, tetraphenylphosphonium (B101447) bromide, in a high-boiling solvent like sulfolane (B150427) at elevated temperatures. researchgate.net A similar strategy could be applied to a 6-nitro-1-benzofuran-5-carboxylic acid precursor to install the fluorine atom at the desired position. The efficiency of the substitution is dependent on factors such as the solvent, temperature, and the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. researchgate.net
Table 2: Summary of Fluorination Strategies
| Method | Reagent(s) | Substrate Requirement | Key Features |
|---|---|---|---|
| Electrophilic Decarboxylative Fluorination | Selectfluor® | Electron-rich heteroaromatic carboxylic acid. acs.org | Transition-metal-free, directs fluorination to the position of the carboxyl group. acs.org |
Dehydrofluorinative Cyclization Reactions
Dehydrofluorinative cyclization is a synthetic strategy that involves the intramolecular removal of hydrogen and fluorine atoms to form a cyclic compound. This method is particularly useful for creating fluorinated heterocyclic systems. While this specific reaction pathway is not extensively documented for the direct synthesis of this compound, the underlying principle involves generating a reactive intermediate that facilitates ring closure through the elimination of hydrogen fluoride (HF). Such strategies are valued for their atom economy and ability to construct complex fluorinated molecules from appropriately substituted acyclic precursors.
Radical Fluorination Strategies
Radical fluorination has become a powerful tool for the synthesis of organofluorine compounds. These methods often proceed under mild conditions and can offer unique selectivity compared to traditional ionic fluorination pathways.
Decarboxylative Radical Fluorination
Decarboxylative fluorination is a process where a carboxylic acid is converted into a fluorinated compound by replacing the carboxyl group with a fluorine atom, releasing carbon dioxide. While this transformation is well-established for aliphatic carboxylic acids, its application to aromatic and heteroaromatic acids has historically been challenging due to the higher oxidation potentials of aryl carboxylates and the slower rates of decarboxylation. nih.govacs.org
However, advancements have enabled this reaction for electron-rich heteroaromatic systems. A notable transition-metal-free method involves the use of Selectfluor, an electrophilic fluorinating agent, for the decarboxylative fluorination of various heteroaromatic carboxylic acids, including those based on the benzofuran scaffold. nih.gov This reaction provides a direct pathway to introduce a fluorine atom onto the aromatic ring system by replacing a carboxylic acid group. nih.gov The process is particularly effective for electron-rich substrates, where the heteroaromatic ring can stabilize the radical intermediates formed during the reaction. nih.govresearchgate.net For certain nitrogen-containing heterocycles, this reaction may yield dimerized products, but conditions can be optimized to favor the formation of the desired monomeric fluoro-heterocycle. nih.gov
Photoinduced Ligand-to-Metal Charge Transfer (LMCT) Processes
To overcome the high activation barriers associated with the decarboxylation of aromatic carboxylic acids, modern strategies utilizing photoinduced ligand-to-metal charge transfer (LMCT) have been developed. nih.govacs.org This approach represents a significant conceptual advance, enabling reactions that are difficult to achieve through thermal methods. nih.govresearchgate.net
In a typical LMCT process for decarboxylative fluorination, an aromatic carboxylic acid coordinates with a metal salt, such as a copper(II) complex, to form a photosensitive intermediate. researchgate.net Upon irradiation with light (e.g., from a purple LED), an electron is transferred from the carboxylate ligand to the metal center (LMCT). researchgate.net This event triggers the homolytic cleavage of the metal-oxygen bond, generating an aryl carboxyl radical, which rapidly extrudes CO2 to form an aryl radical. researchgate.net This highly reactive aryl radical is then trapped by a fluorine source to yield the final aryl fluoride product. nih.govresearchgate.net This method, pioneered by researchers like Tobias Ritter, provides a low-barrier pathway for the decarboxylative fluorination of a wide range of benzoic acids and is conceptually applicable to heteroaromatic systems. nih.govresearchgate.netacs.orgrwth-aachen.de
Introduction and Modification of the Carboxylic Acid Group
The carboxylic acid functional group on the this compound molecule is a key site for both its synthesis and further chemical modification.
Oxidation of Aldehyde Precursors to Carboxylic Acids
A primary and straightforward method for the synthesis of this compound is the oxidation of its corresponding aldehyde precursor, 6-fluoro-1-benzofuran-5-carbaldehyde. The oxidation of aldehydes to carboxylic acids is a fundamental and highly efficient transformation in organic chemistry. libretexts.orgncert.nic.in
A wide variety of oxidizing agents can accomplish this conversion. organic-chemistry.org Common reagents include potassium permanganate (B83412) (KMnO4), chromic acid (generated from CrO3 in aqueous acid, also known as the Jones reagent), and milder oxidants like Tollens' reagent. libretexts.orgncert.nic.in Modern methods often employ more environmentally benign and selective catalysts. For instance, N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of aldehydes using molecular oxygen as the ultimate oxidant, avoiding the need for transition metals or hazardous reagents. organic-chemistry.org Other catalytic systems, such as those based on vanadium or N-heterocyclic carbenes (NHCs), also provide efficient conversion of aromatic aldehydes to carboxylic acids under mild conditions. organic-chemistry.org The choice of method depends on the substrate's tolerance to the reaction conditions and the desired scale of the synthesis. organic-chemistry.orgresearchgate.netacs.org
Deoxyfluorination of Carboxylic Acids to Acyl Fluorides
The carboxylic acid group of this compound can be converted into an acyl fluoride. Acyl fluorides are valuable synthetic intermediates because they balance stability with reactivity, making them superior to more reactive acyl chlorides in many applications, including challenging amidation, esterification, and cross-coupling reactions. cas.cnnih.gov
Deoxyfluorination involves replacing the hydroxyl (-OH) group of the carboxylic acid with a fluorine atom. While traditional reagents like DAST (diethylaminosulfur trifluoride) are effective, they can be hazardous. researchgate.net Recent research has focused on developing milder and more user-friendly reagents. acs.org One such method utilizes pentafluoropyridine (B1199360) (PFP), an inexpensive and bench-stable reagent, which facilitates the conversion of carboxylic acids to acyl fluorides under mild conditions. nih.govacs.org The reaction proceeds through an SNAr (nucleophilic aromatic substitution) mechanism, where PFP acts as both an activator for the carboxylic acid and the fluoride source. nih.gov Other modern reagents, such as 2-(trifluoromethylthio)benzothiazolium triflate, also enable the direct and efficient synthesis of acyl fluorides from a broad range of aromatic and aliphatic carboxylic acids under simple, room-temperature conditions. nih.gov These methods allow for the subsequent one-pot synthesis of amides or other derivatives from the in situ generated acyl fluoride. acs.orgnih.gov
Electrochemical C-H Carboxylation of Aromatic Systems
Electrochemical C-H carboxylation has emerged as a direct and environmentally conscious method for introducing carboxylic acid groups into aromatic systems using carbon dioxide (CO₂) as an abundant C1 source. echemi.com This technique avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, by directly activating a C-H bond. The process is typically carried out in an electrochemical cell where the aromatic substrate is reduced to form a radical anion. This radical anion then acts as a nucleophile, attacking a molecule of CO₂.
While specific studies detailing the electrochemical C-H carboxylation of 6-fluoro-1-benzofuran are not prevalent, the general mechanism is applicable to unactivated (hetero)arenes. echemi.com For this compound, the existing carboxylic acid group deactivates the benzene portion of the molecule towards further electrophilic-type reactions. However, the furan ring remains relatively electron-rich and susceptible to modification. The most likely positions for an electrochemical C-H carboxylation would be the C-H bonds on the furan ring, namely at the C2, C3, and C7 positions, depending on the specific reaction conditions and the directing effects of the existing substituents. The selectivity of the reaction can often be tuned by adjusting parameters such as the electrode material, solvent, supporting electrolyte, and cell setup. organic-chemistry.org
Decarboxylative Functionalization Strategies
Decarboxylative functionalization offers a powerful route to introduce new substituents in place of a carboxylic acid group. This transformation is particularly useful for aromatic and heteroaromatic carboxylic acids, which can be converted into the corresponding halides. nih.gov
A classic example of this is the Hunsdiecker–Borodin reaction , where a silver salt of a carboxylic acid reacts with a halogen (e.g., bromine) to yield an organic halide with the loss of carbon dioxide. uni.lu The reaction is believed to proceed through a radical chain mechanism. nih.gov For this compound, this would involve the initial formation of the silver carboxylate salt, followed by treatment with bromine to yield 5-bromo-6-fluoro-1-benzofuran.
Table 1: Hunsdiecker–Borodin Reaction
| Starting Material | Reagents | Product |
| This compound | 1. AgNO₃2. Br₂ | 5-Bromo-6-fluoro-1-benzofuran |
Modern variations of this reaction have been developed to avoid the need for stoichiometric silver salts. Transition-metal-free methods for the decarboxylative bromination of electron-rich aromatic and heteroaromatic acids have been reported, which may be applicable to the benzofuran system. echemi.comstackexchange.comsigmaaldrich.com Furthermore, decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including benzofuran derivatives, has been successfully achieved using reagents like Selectfluor®, offering a direct route to fluoro-substituted benzofurans. acs.org
Derivatization Strategies of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a prime site for a variety of chemical transformations, allowing for the synthesis of esters, acyl halides, and amides.
Esterification Reactions
Esterification is a fundamental derivatization of carboxylic acids. The Fischer esterification is a common and cost-effective method involving the reaction of a carboxylic acid with an excess of an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, or an excess of the alcohol is used.
For this compound, reaction with methanol (B129727) (CH₃OH) under acidic conditions would yield methyl 6-fluoro-1-benzofuran-5-carboxylate. Similarly, other alkyl esters can be synthesized by choosing the corresponding alcohol.
Table 2: Fischer Esterification of this compound
| Alcohol | Catalyst | Product |
| Methanol | H₂SO₄ | Methyl 6-fluoro-1-benzofuran-5-carboxylate |
| Ethanol | H₂SO₄ | Ethyl 6-fluoro-1-benzofuran-5-carboxylate |
Halogenation of Benzofuran Carboxylic Acid Derivatives
Beyond decarboxylative halogenation, electrophilic halogenation can introduce a halogen atom onto the benzofuran ring system itself. The regioselectivity of this reaction is governed by the electronic properties of the heterocyclic ring and its substituents. The benzofuran ring is generally activated towards electrophilic attack, with substitution preferentially occurring at the C2 or C3 position of the furan moiety. echemi.comstackexchange.com
For this compound, the benzene ring is deactivated by the electron-withdrawing carboxylic acid group at C5. The fluorine atom at C6 is also deactivating but is an ortho-, para-director. However, the furan portion of the molecule is typically more reactive towards electrophiles than the deactivated benzene ring. Therefore, electrophilic bromination, for example with N-bromosuccinimide (NBS), would be expected to occur primarily at the C2 or C3 position. The precise outcome can depend on reaction conditions.
Synthesis of Acyl Halides (e.g., Acyl Fluorides) from the Carboxylic Acid
Acyl halides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of esters, amides, and other acyl compounds. Acyl chlorides are commonly prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.
Table 3: Synthesis of Acyl Chlorides
| Reagent | Byproducts |
| Thionyl chloride (SOCl₂) | SO₂, HCl |
| Oxalyl chloride ((COCl)₂) | CO₂, CO, HCl |
| Phosphorus(V) chloride (PCl₅) | POCl₃, HCl |
The synthesis of acyl fluorides from carboxylic acids can be achieved using specialized fluorinating agents. Reagents such as cyanuric fluoride or Deoxo-Fluor® can facilitate this transformation, providing a moderately reactive acyl fluoride that can be useful for subsequent coupling reactions, particularly in peptide synthesis. nih.gov
Amide Formation
The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. This is typically achieved by coupling a carboxylic acid with an amine. Direct reaction requires very high temperatures, so the carboxylic acid must first be "activated". nih.gov This can be done by converting the acid to a more reactive species, such as an acyl chloride (as described in 2.5.3), which then readily reacts with an amine.
Alternatively, a wide array of coupling reagents have been developed to facilitate amide bond formation in a one-pot procedure under mild conditions. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then attacked by the amine. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt), and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov
The reaction of this compound with a primary or secondary amine in the presence of a suitable coupling reagent and a non-nucleophilic base (like Diisopropylethylamine, DIPEA) would yield the corresponding 6-fluoro-1-benzofuran-5-carboxamide derivative.
Table 4: Common Amide Coupling Reagents
| Reagent Abbreviation | Full Name |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| DCC | Dicyclohexylcarbodiimide |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HOBt | 1-Hydroxybenzotriazole |
Late-Stage Functionalization and Diversification
Late-stage functionalization refers to the introduction of chemical modifications at the final stages of a synthetic sequence. This approach is highly valuable as it allows for the rapid generation of a library of derivatives from a common advanced intermediate, thereby maximizing synthetic efficiency. For the this compound scaffold, these methods can be employed to introduce a variety of substituents, modulate electronic properties, and explore new chemical space.
Deoxyfluorination is a chemical transformation that replaces a hydroxyl group with a fluorine atom. This method is particularly relevant for the late-stage modification of complex molecules as hydroxyl groups are common functionalities and their conversion to fluorides can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.
One of the prominent reagents for this transformation is PhenoFluor™. acsgcipr.org This reagent and its derivatives have demonstrated broad applicability in the deoxyfluorination of both alcohols and phenols, even in structurally complex environments. acsgcipr.orgnih.govnih.gov The reaction is notable for its operational simplicity and tolerance of a wide array of functional groups, which is a critical consideration in late-stage functionalization. nih.gov
The mechanism of deoxyfluorination with PhenoFluor™ is proposed to proceed through a concerted nucleophilic aromatic substitution (CSNAr). nih.gov This pathway is distinct from the classical SNAr mechanism, which typically involves a Meisenheimer intermediate. The concerted nature of the reaction with PhenoFluor™ allows for the fluorination of even electron-rich aromatic systems that are often poor substrates for traditional nucleophilic aromatic substitution. acs.orgnih.gov
In the context of this compound, a hypothetical late-stage diversification strategy could involve the synthesis of a precursor molecule, 6-hydroxy-1-benzofuran-5-carboxylic acid. This hydroxylated analogue could then be subjected to deoxyfluorination using a reagent like PhenoFluor™ to install the fluorine atom at the 6-position. This approach would be particularly advantageous if the hydroxylated precursor is more readily accessible or if the introduction of fluorine at an earlier stage is synthetically challenging.
The application of deoxyfluorination extends to the modification of drug metabolites. Often, metabolic "soft spots" in a drug molecule are sites of hydroxylation by cytochrome P450 enzymes. hyphadiscovery.com These hydroxylated metabolites can be isolated and then subjected to deoxyfluorination to create fluorinated analogues that may exhibit improved metabolic stability. hyphadiscovery.com This strategy could be conceptually applied to derivatives of this compound to block potential sites of metabolism.
Table 1: Comparison of Deoxyfluorination Reagents
| Reagent | Advantages | Limitations | Relevant Applications |
|---|---|---|---|
| PhenoFluor™ | Wide substrate scope, including electron-rich phenols. nih.gov High functional group tolerance. nih.gov Operationally simple. nih.gov | Stoichiometric use of an expensive reagent. nih.gov | Late-stage fluorination of complex molecules and drug-like substances. acs.org |
| DAST (Diethylaminosulfur trifluoride) | Commercially available and widely used. | Limited functional group tolerance. Can lead to side reactions like elimination. nih.gov | Deoxyfluorination of simpler alcohols and phenols. |
| Deoxo-Fluor® | Similar to DAST but can sometimes offer better yields and fewer side reactions. | Can be thermally unstable. Limited functional group tolerance. nih.gov | Deoxyfluorination of alcohols. |
Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering unique reactivity and selectivity. researchgate.net By using electricity to drive chemical reactions, it is often possible to avoid the use of harsh reagents and to achieve transformations that are difficult to accomplish with conventional methods. For a substituted aromatic system like this compound, electrochemical methods provide a promising avenue for selective C-H functionalization.
The functionalization of arenes and heteroarenes through electrochemical C-H activation allows for the direct introduction of new substituents without the need for pre-functionalized starting materials. rsc.org This approach is highly atom-economical and can be used to install a variety of functional groups, including alkyl, aryl, and heteroatom-containing moieties.
In the context of the benzofuran core, electrochemical methods have been successfully employed for the synthesis and modification of this heterocyclic system. researchgate.netnih.gov For instance, electrochemical oxidative cyclization reactions have been developed for the construction of the benzofuran ring. nih.gov Furthermore, existing benzofuran scaffolds can be functionalized through electrochemical means. The regioselectivity of these reactions is often governed by the electronic properties of the substrate and the reaction conditions.
For this compound, the existing fluorine and carboxylic acid groups would exert a directing influence on subsequent C-H functionalization reactions. The electron-withdrawing nature of these substituents would likely direct incoming electrophilic reagents to specific positions on the aromatic ring. Conversely, radical or nucleophilic functionalization could target different sites.
Electrochemical carboxylation represents another relevant technique. beilstein-journals.orgnih.gov While the target molecule already possesses a carboxylic acid group, this method could be applied to a defunctionalized benzofuran precursor to introduce the carboxyl group at a late stage. The electrochemical reduction of an organic substrate in the presence of carbon dioxide can lead to the formation of a carboxylate. nih.gov
The diversification of the this compound scaffold could be envisioned through various electrochemical transformations. For example, electrochemical halogenation could introduce additional halogen atoms, which could serve as handles for further cross-coupling reactions. rsc.org Electrochemical cross-coupling reactions could also be employed to form new carbon-carbon or carbon-heteroatom bonds, expanding the structural diversity of the molecule. The choice of electrode material, solvent, and supporting electrolyte are critical parameters that can be tuned to achieve the desired reactivity and selectivity. nih.gov
Table 2: Potential Electrochemical Functionalizations of the Benzofuran Scaffold
| Reaction Type | Description | Potential Application for Diversification |
|---|---|---|
| C-H Amination | Direct introduction of an amine group onto the aromatic ring. | Synthesis of amino-substituted analogues for exploring new biological interactions. |
| C-H Alkoxylation | Formation of an ether linkage by reacting with an alcohol. | Modulation of lipophilicity and metabolic stability. |
| C-H Halogenation | Introduction of chlorine, bromine, or iodine atoms. | Creation of synthetic handles for subsequent cross-coupling reactions. |
| Electrocarboxylation | Introduction of a carboxylic acid group. | Potential late-stage synthesis of the target molecule from a precursor. |
| Cross-Coupling Reactions | Formation of C-C or C-heteroatom bonds with various partners. | Introduction of diverse aryl, alkyl, or heteroaryl substituents. |
Advanced Characterization and Computational Studies
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Structural elucidation of 6-Fluoro-1-benzofuran-5-carboxylic acid relies on a suite of spectroscopic and spectrometric methods that probe the molecule's magnetic and vibrational properties, as well as its mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of specific nuclei. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and couplings can be predicted based on the known effects of its functional groups.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the chemically non-equivalent protons on the benzofuran (B130515) core. The acidic proton of the carboxylic acid group (–COOH) would typically appear as a broad singlet far downfield, generally in the 10-13 ppm range, due to its acidic nature and hydrogen bonding. nih.govchemspider.com The protons on the furan (B31954) ring (H-2 and H-3) and the benzene (B151609) ring (H-4 and H-7) would resonate in the aromatic region (approximately 7.0-8.5 ppm). The fluorine atom at position 6 would influence the chemical shifts of adjacent protons, particularly H-4 and H-7, and introduce characteristic proton-fluorine (H-F) coupling patterns.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and expected to appear in the 165-185 ppm region. chemspider.com The other aromatic and furan carbons would resonate between approximately 110 and 160 ppm. The carbon atom directly bonded to the fluorine (C-6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of its position.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. A single resonance would be expected for the fluorine atom at the C-6 position. The chemical shift of this signal would be characteristic of an aryl fluoride (B91410). Furthermore, coupling between the fluorine nucleus and nearby protons (specifically H-4 and H-7) would be observable in both the ¹H and ¹⁹F spectra, providing crucial data for confirming the substitution pattern on the benzene ring.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity/Coupling |
|---|---|---|
| -COOH (¹H) | 10.0 - 13.0 | Broad singlet |
| Ar-H, Furan-H (¹H) | 7.0 - 8.5 | Doublets, doublets of doublets (due to H-H and H-F coupling) |
| -COOH (¹³C) | 165 - 185 | Singlet (or triplet in coupled spectra due to H) |
| Ar-C, Furan-C (¹³C) | 110 - 160 | Singlets or doublets (C-F coupling for C-6 and adjacent carbons) |
| Ar-F (¹⁹F) | -100 to -140 (relative to CFCl₃) | Multiplet due to coupling with aromatic protons |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound (C₉H₅FO₃), which is 180.0223 g/mol . uni.lu
While experimental mass spectra are not publicly available, computational predictions provide insight into the expected ionization patterns. uni.lu In electrospray ionization (ESI), both positive and negative ion modes would be informative.
Positive Ion Mode: The protonated molecule [M+H]⁺ would be expected at an m/z of 181.0296. uni.lu Adducts with sodium [M+Na]⁺ (m/z 203.0115) or potassium [M+K]⁺ (m/z 218.9854) are also commonly observed. uni.lu
Negative Ion Mode: The deprotonated molecule [M-H]⁻ would be readily formed due to the acidic carboxylic acid group, with an expected m/z of 179.0150. uni.lu
Fragmentation patterns observed during tandem mass spectrometry (MS/MS) would likely involve the characteristic loss of water (H₂O) or carbon dioxide (CO₂) from the parent ion.
| Adduct/Ion | Ionization Mode | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Positive | 181.02956 |
| [M+Na]⁺ | Positive | 203.01150 |
| [M-H]⁻ | Negative | 179.01500 |
| [M]⁺ | Positive (Radical Cation) | 180.02173 |
Predicted mass-to-charge ratios for various ions of this compound. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups. The IR spectrum of this compound would be characterized by several key absorption bands.
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the stretching of the O-H bond in the carboxylic acid, which is broadened by hydrogen bonding. chemspider.com
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber. chemspider.com
C-O Stretch and O-H Bend: Absorptions related to the C-O stretching and O-H bending vibrations of the carboxylic acid group are expected in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region would correspond to C=C stretching vibrations within the aromatic and furan rings.
C-F Stretch: A strong absorption band characteristic of the C-F bond stretch in an aryl fluoride would be present in the 1100-1250 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 (Strong) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 |
| Aryl Fluoride | C-F Stretch | 1100 - 1250 (Strong) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, it would be possible to obtain unambiguous information about its solid-state structure.
Although a specific crystal structure has not been reported in the searched literature for this compound, a successful analysis would yield crucial data, including:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-F) and angles, confirming the molecular geometry.
Planarity: Confirmation of the planarity of the benzofuran ring system.
Conformation: The orientation of the carboxylic acid group relative to the benzofuran ring.
Intermolecular Interactions: Detailed insight into the packing of molecules in the crystal lattice, particularly the hydrogen-bonding interactions between the carboxylic acid groups, which typically form centrosymmetric dimers. Other potential interactions like π-π stacking or C-H···F contacts could also be identified. notulaebotanicae.ro
Unit Cell Parameters and Space Group: The dimensions of the unit cell (a, b, c, α, β, γ) and the symmetry of the crystal, defined by its space group.
Chromatographic and Separation Methods for Purity Assessment
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for this purpose due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are used to determine the purity of this compound and to quantify any impurities. A typical analysis would involve injecting a solution of the compound onto a chromatographic column, where it is separated from other components based on its affinity for the stationary phase and mobile phase.
While a validated method for this specific analyte is not publicly documented, a standard reversed-phase HPLC (RP-HPLC) method would likely be effective for purity assessment. Such a method would typically employ:
Stationary Phase: A C18 (octadecylsilyl) bonded silica column is a common choice for separating moderately polar aromatic compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent (such as acetonitrile or methanol). The gradient would typically start with a higher proportion of the aqueous phase and increase the organic phase over time to elute more retained components.
Detection: A UV detector would be suitable, as the benzofuran ring system contains a chromophore that absorbs UV light. The detection wavelength would be set at an absorption maximum (e.g., around 254 nm or 280 nm) to ensure high sensitivity.
The purity would be determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. UPLC, which uses smaller particle size columns and higher pressures, would offer faster analysis times and improved resolution compared to traditional HPLC.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique for the identification and quantification of benzofuran derivatives, including this compound. The analysis of carboxylic acids by reversed-phase liquid chromatography (RP-LC) can present challenges, such as poor retention on non-polar stationary phases and inefficient ionization. researchgate.netnih.gov To overcome these issues, specific methodologies are employed. The mobile phase is commonly acidified with weak organic acids like formic or acetic acid to suppress the dissociation of the carboxylic acid group, leading to better retention and improved peak shape. researchgate.net
For detection, electrospray ionization (ESI) is typically used. In negative ionization mode (ESI-), the carboxyl group readily deprotonates to form the [M-H]⁻ anion, which is often the base peak in the mass spectrum. researchgate.net Tandem mass spectrometry (MS/MS) is then used for structural confirmation by analyzing the fragmentation patterns of the precursor ion. The analysis of related benzofuran compounds, such as 6-(2-aminopropyl)benzofuran (6-APB), has shown characteristic fragmentation patterns, including alpha cleavage next to the benzofuran ring. researchgate.net
Predicted mass spectrometry data for this compound provides insight into the expected ions and their properties in an LC-MS experiment. The predicted Collision Cross Section (CCS) values are important for advanced analytical techniques like ion mobility-mass spectrometry, aiding in the confident identification of the compound in complex matrices. uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.02956 | 129.8 |
| [M-H]⁻ | 179.01500 | 133.7 |
| [M+Na]⁺ | 203.01150 | 141.1 |
| [M+NH₄]⁺ | 198.05610 | 151.1 |
| [M+K]⁺ | 218.98544 | 139.4 |
Analytical Derivatization for Enhanced Detection
To address the analytical challenges associated with carboxylic acids in LC-MS, chemical derivatization is a frequently employed strategy. nih.govnih.gov This process involves reacting the carboxylic acid group with a reagent to form a derivative with more favorable analytical properties. The primary goals of derivatization for this class of compounds are to decrease polarity, thereby improving retention in reversed-phase chromatography, and to enhance ionization efficiency for mass spectrometric detection. nih.govnih.gov
Derivatization can significantly boost the detection sensitivity. For instance, reagents can be chosen that impart a permanently charged group or a readily ionizable moiety, allowing for highly sensitive detection in positive-ion mode ESI-MS, which can be less susceptible to background interference than negative-ion mode for certain analyses. nih.gov A study on various carboxylic acids demonstrated that derivatization with 2-picolylamine (PA) increased detection responses by 9 to 158-fold and lowered the limits of detection into the low femtomole range. nih.gov Similarly, derivatization with 3-nitrophenylhydrazine (3-NPH) has been shown to yield derivatization efficiencies close to 100%. nih.gov This approach would be highly applicable to trace-level analysis of this compound in complex biological or environmental samples.
| Derivatization Reagent | Purpose | Reference |
|---|---|---|
| 2-Picolylamine (PA) | Increases detection response in positive-ion ESI-MS/MS. | nih.gov |
| 3-Nitrophenylhydrazine (3-NPH) | Reduces polarity for RP-LC and improves ionization. High derivatization efficiency. | nih.govnih.gov |
| Aniline | Reduces polarity and improves ionization. | nih.govnih.gov |
| Girard's Reagent T (GT) | Introduces a quaternary ammonium group for significantly enhanced detection sensitivity. | nih.gov |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools for investigating the properties and potential biological activities of this compound at a molecular level. These in silico techniques provide insights that are complementary to experimental data, guiding the design of new derivatives and helping to elucidate mechanisms of action. Methodologies range from quantum-mechanical calculations that describe electronic structure to molecular docking and structure-activity relationship modeling that predict interactions with biological macromolecules. researchgate.netnih.gov
Quantum-Mechanical (QM) Calculations
Quantum-mechanical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic and structural properties of molecules. For benzofuran carboxylic acids, DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a critical parameter for understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net Furthermore, these calculations can generate molecular electrostatic potential maps, which illustrate the charge distribution and identify regions of the molecule that are likely to engage in electrostatic interactions with biological targets. nih.gov Such studies on related benzofuran carboxylic acids have provided a strong theoretical foundation for understanding their structural and electronic characteristics. researchgate.netnih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening virtual libraries and proposing binding modes. For benzofuran derivatives, docking studies have been performed against a variety of biological targets to explore their potential as therapeutic agents. researchgate.netjocpr.com For example, different benzofuran derivatives have been docked into the active sites of proteins implicated in cancer and microbial diseases to assess their inhibitory potential. nih.govresearchgate.net The simulations yield a docking score, which estimates the binding affinity, and reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and specific amino acid residues of the target protein. researchgate.net
| Benzofuran Derivative Class | Protein Target | Purpose of Study | Reference |
|---|---|---|---|
| 1-Benzofuran-2-carboxylic acid | Cancer and microbial protein targets | Investigate inhibitor effect and biological activity. | researchgate.netnih.gov |
| 4-Nitrophenyl-functionalized benzofurans | Bovine Serum Albumin (BSA) | Understand protein binding for drug delivery applications. | nih.gov |
| Substituted 6-hydroxybenzofurans | GlcN-6-P synthase | Correlate antibacterial activity with binding affinity. | jocpr.com |
| 5-Nitrobenzofuran derivatives | Bacterial protein (PDB ID: 1aj6) | Identify potential antibacterial agents. | researchgate.net |
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a fundamental concept in medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov SAR studies on benzofuran derivatives have revealed critical structural requirements for potent and selective biological effects, particularly in the context of anticancer activity. nih.gov The type and position of substituents on the benzofuran scaffold are crucial determinants of efficacy. nih.gov
The presence of halogen atoms, such as the fluorine at the 6-position of this compound, is of particular significance. Halogen substitutions have been consistently shown to increase the anticancer activity of benzofuran derivatives. nih.gov This enhancement is often attributed to the ability of the halogen to form a "halogen bond"—a noncovalent interaction between the electrophilic region of the halogen and a nucleophilic site on the biological target. This interaction can substantially improve the binding affinity of the compound for its target protein. nih.gov The position of the halogen is a critical factor, as it dictates the geometry of this interaction within the binding pocket. nih.gov
Prediction of Binding Affinities and Molecular Interactions
Computational methods are widely used to predict the binding affinity of a ligand for its biological target, providing a quantitative estimate (e.g., binding energy in kcal/mol or an inhibition constant, Ki) of binding strength. nih.govresearchgate.net Molecular docking programs use scoring functions to rank different binding poses and estimate affinity. Lower calculated binding energies typically suggest a more favorable interaction. researchgate.net
These predictions go beyond a simple score, allowing for a detailed analysis of the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, electrostatic forces, and, as noted for halogenated compounds, halogen bonds. nih.gov The predictive power of these in silico techniques has been demonstrated in studies where computationally predicted binding affinities for benzofuran derivatives were later confirmed by experimental methods. For example, a molecular docking study predicted that one benzofuran derivative would bind to bovine serum albumin with higher affinity than another, a finding that was subsequently validated experimentally using fluorescence spectroscopy. nih.gov This synergy between computational prediction and experimental validation is crucial for accelerating the discovery of new bioactive compounds.
Biological and Pharmaceutical Research Applications: Mechanisms and Targets
Anticancer Activity and Underlying Mechanisms
Fluorinated benzofuran (B130515) derivatives have emerged as a promising class of compounds in anticancer research. nih.govnih.gov Studies indicate that the presence of fluorine, often in combination with other groups like bromine and a carboxylic acid, enhances the biological activity of these molecules. nih.gov Their anticancer effects are attributed to a multi-faceted mechanism of action that includes inhibiting cancer cell growth, inducing programmed cell death, and targeting specific molecular pathways involved in cancer progression.
A fundamental aspect of anticancer therapy is the ability to halt the uncontrolled division of cancer cells. Research has shown that certain fluorinated benzofuran derivatives are effective inhibitors of cancer cell proliferation. For instance, in studies involving the human colorectal adenocarcinoma cell line HCT116, specific benzofuran compounds featuring difluorine, bromine, and a carboxylic acid or ester group were found to inhibit cell proliferation by approximately 70%. nih.govnih.gov This potent antiproliferative activity highlights the potential of this chemical scaffold in the development of new cytotoxic agents.
Beyond halting proliferation, a key mechanism for eliminating cancer cells is the induction of apoptosis, or programmed cell death. Fluorinated benzofuran derivatives have been shown to trigger this process through multiple pathways in HCT116 cancer cells. nih.govnih.gov
One major target is the Bcl-2 family of proteins, which regulate apoptosis. The studied compounds were found to inhibit the expression of the anti-apoptotic protein Bcl-2, thereby promoting cell death. nih.govnih.gov A hallmark of apoptosis is the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. The cleavage of PARP-1 by caspases renders the enzyme inactive and is a critical step in the apoptotic cascade. Research demonstrated a concentration-dependent cleavage of PARP-1 in cells treated with these benzofuran compounds. nih.govnih.gov This was accompanied by significant DNA fragmentation, with an observed effect of approximately 80%, further confirming the induction of apoptosis. nih.govnih.gov
| Apoptotic Pathway | Observed Effect in HCT116 Cells |
| Bcl-2 Expression | Inhibition of the antiapoptotic protein |
| PARP-1 | Concentration-dependent cleavage |
| DNA Fragmentation | Approximately 80% |
The anticancer activity of benzofuran derivatives also involves the targeting of specific enzymes that are crucial for cancer cell survival and proliferation.
KAT6A/B Histone Acetyltransferases: Recent discoveries have identified the benzofuran scaffold as a novel structural class for the inhibition of lysine (B10760008) acetyltransferases KAT6A and KAT6B. acs.org These enzymes are key regulators of chromatin and are frequently amplified in various cancers, including breast cancer. acs.org They function by transferring an acetyl group to lysine residues of histone substrates, which in turn modulates gene expression. acs.org A novel acylsulfonamide-benzofuran series has been developed that demonstrates potent and selective inhibition of KAT6A/B, highlighting a specific enzymatic target for this class of compounds. acs.org
Topoisomerase I: DNA topoisomerases are enzymes that manage the topology of DNA and are established targets for cancer therapy. mdpi.com While various chemical compounds, such as camptothecin (B557342) and its derivatives, are known to inhibit Topoisomerase I, current research has not extensively documented this specific mechanism for 6-Fluoro-1-benzofuran-5-carboxylic acid and its closely related analogues.
By targeting enzymes like KAT6A and KAT6B, benzofuran derivatives can directly influence chromatin structure and gene expression. acs.org KAT6A and KAT6B play a crucial role in chromatin regulation by acetylating histone H3, particularly on lysine residue 23 (H3K23). acs.orgresearchgate.net This acetylation is a critical epigenetic mark that can alter chromatin accessibility and regulate the transcription of downstream genes. acs.org Inhibition of KAT6A/B by benzofuran-based compounds can therefore lead to changes in gene expression that are dependent on the function of these acetyltransferases. nih.gov Furthermore, some benzofuran hybrids have been observed to influence the expression of key tumor suppressor genes, such as the p53 protein. nih.gov
Anti-inflammatory Properties and Molecular Pathways
Chronic inflammation is closely linked to the development and progression of cancer. nih.gov Benzofuran derivatives, including fluorinated analogues, have demonstrated significant anti-inflammatory properties, suggesting they could be used in therapies that target inflammation within the tumor microenvironment. nih.govnih.gov
The anti-inflammatory effects of fluorinated benzofuran derivatives are mediated through the inhibition of key pro-inflammatory enzymes. nih.gov In studies using macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, these compounds effectively suppressed inflammation. nih.gov
The primary mechanisms identified are the inhibition of the expression of Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase 2 (iNOS or NOS2). nih.govresearchgate.net COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation, while iNOS produces high levels of nitric oxide, another pro-inflammatory molecule. nih.gov The ability of these compounds to downregulate both enzymes leads to a significant reduction in the secretion of inflammatory mediators. nih.gov For example, various fluorinated benzofuran derivatives showed potent inhibition of nitric oxide and prostaglandin (B15479496) E2 production, with IC50 values in the low micromolar range. nih.gov
| Compound Class | Target Enzyme | Effect |
| Fluorinated Benzofurans | Cyclooxygenase-2 (COX-2) | Inhibition of expression |
| Fluorinated Benzofurans | Nitric Oxide Synthase 2 (iNOS) | Inhibition of expression |
Antimicrobial Effects and Mechanisms
There is no available scientific literature detailing the antibacterial activity of this compound. Consequently, information regarding its potential to inhibit bacterial enzymes is also unavailable.
No research was found that evaluates the inhibitory effect of this compound on bacterial enzymes such as DNA gyrase B or Mycobacterium protein tyrosine phosphatase B (mPTPB).
Specific data on the antifungal activity of this compound is not present in the reviewed literature.
There are no published studies on the antiviral activity of this compound, including any potential inhibitory effects on HIV reverse transcriptase or protease.
Antibacterial Activity
Other Pharmacological Activities and Enzyme/Receptor Targets
No other pharmacological activities or specific enzyme/receptor targets have been reported for this compound in the scientific literature reviewed.
Antioxidant Properties and Oxidative Stress Mitigation
Benzofuran derivatives are recognized for their antioxidant capabilities, which allow them to scavenge free radicals and protect against oxidative stress. chemicalbook.comrsc.org This activity is often linked to the presence of specific functional groups that can donate hydrogen atoms to neutralize reactive oxygen species. nih.gov Studies on related benzofuran compounds have demonstrated that their structural features, such as hydroxylation and methylation patterns, significantly influence their antioxidant efficacy. nih.govdigitellinc.com For instance, research on a series of novel benzofuran derivatives showed that dimethylated compounds, in particular, exhibited superior antioxidant activity in various assays. digitellinc.com While direct studies on this compound are not extensively detailed in the available literature, the inherent antioxidant potential of the benzofuran core suggests it may contribute to cellular protection against oxidative damage. chemicalbook.commdpi.com The presence of a catechol function in many natural benzofuran antioxidants is a key factor in this activity. mdpi.com
Table 1: Antioxidant Activity of Selected Benzofuran Derivatives This table presents data from related benzofuran compounds to illustrate the antioxidant potential within this chemical class.
| Compound ID | DPPH IC50 (μM) | ORAC (Trolox Equivalence) |
| MBF1 (Dimethylated) | 13.38 ± 0.08 | 9.20 |
| MBF061 (Monomethylated) | > 50 | 1.85 |
| Ascorbic Acid (Control) | 28.42 ± 1.25 | N/A |
Source: Adapted from experimental data on novel benzofuran derivatives. digitellinc.com
Inhibition of Various Enzymes (e.g., Sigma Receptors, Farnesyl Transferase, Histamine (B1213489) H3 Receptors, Carbonic Anhydrase, Transglutaminases, Succinate (B1194679) Dehydrogenase)
The benzofuran scaffold is a versatile platform for designing potent enzyme inhibitors. researchgate.net Derivatives have been investigated for their ability to target a wide array of enzymes implicated in various diseases.
Carbonic Anhydrase (CA): Certain benzofuran-based carboxylic acids have been developed as effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related targets hCA IX and XII. acs.org These inhibitors typically feature a zinc-anchoring group connected to the benzofuran tail, demonstrating the scaffold's utility in designing targeted anticancer agents. acs.org
Transglutaminases: Benzofuran-6-carboxylic acid, a structurally similar compound, has been identified as a potential novel inhibitor of transglutaminase 2, an enzyme associated with certain diseases. chemicalbook.com This suggests that derivatives like this compound could be explored for therapeutic applications in transglutaminase-related pathologies. chemicalbook.com
Lymphoid-tyrosine phosphatase (LYP): In a significant finding for cancer immunotherapy, benzofuran-2-carboxylic acid was identified as a potent mimic of phosphotyrosine, leading to the design of a new series of LYP inhibitors. nih.gov The most active compounds in the series reversibly inhibited LYP with high affinity and were shown to suppress tumor growth in preclinical models by boosting antitumor immunity. nih.gov
While specific inhibitory activity of this compound against enzymes such as sigma receptors, farnesyl transferase, histamine H3 receptors, or succinate dehydrogenase is not detailed in the reviewed literature, the broad inhibitory potential of the benzofuran class warrants further investigation into these targets. researchgate.netnih.gov
Table 2: Enzyme Inhibition by Benzofuran Carboxylic Acid Derivatives
| Enzyme Target | Benzofuran Derivative Class | Key Finding |
| Carbonic Anhydrase (hCA IX, XII) | Ureido-linked benzofuran-benzoic acids | Effective and selective inhibition of cancer-related isoforms. acs.org |
| Transglutaminase 2 | Benzofuran-6-carboxylic acid | Identified as a potential novel inhibitor. chemicalbook.com |
| Lymphoid-tyrosine phosphatase (LYP) | Benzofuran-2-carboxylic acid derivatives | Act as phosphotyrosine mimics, potently inhibiting LYP (Kᵢ = 0.93 μM for lead compound). nih.gov |
Receptor Binding Affinity Studies
The interaction of small molecules with biological receptors is fundamental to their pharmacological effect. Studies on benzofuran derivatives have explored their binding properties with various proteins. For example, certain benzofurans have been shown to bind efficiently to serum albumins, which are crucial carrier proteins in the bloodstream. nih.gov One study demonstrated that a benzomonofuran derivative could bind to bovine serum albumin (BSA) with a high affinity, suggesting that such proteins could act as carriers for these bioactive molecules in drug delivery applications. nih.gov
Although specific data on the binding affinity of this compound to specific pharmacological targets like G-protein coupled receptors or ion channels is limited, its demonstrated role as an enzyme inhibitor implies a high degree of specific interaction within protein binding pockets. nih.gov The inhibition of LYP by related compounds, for instance, indirectly impacts the T-cell receptor (TCR) signaling pathway, highlighting a role in complex biological systems. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Impact of Fluorine Substitution on Biological Effects
The introduction of halogen atoms, particularly fluorine, into the benzofuran ring is a key strategy for enhancing biological activity. nih.gov Halogenation can significantly increase the potency of compounds, an effect often attributed to the ability of halogens to form "halogen bonds." nih.gov This is an attractive interaction between the electrophilic halogen and a nucleophilic site on a biological target, which can substantially improve binding affinity. nih.gov The position of the fluorine atom on the benzofuran core is a critical determinant of its effect on biological activity. nih.gov SAR studies have revealed that the presence of halogens at the 5- or 6-position of the benzofuran nucleus can result in potent antibacterial activity. rsc.org
Role of Carboxylic Acid Group in Activity and Binding
The carboxylic acid group is a crucial functional moiety that often dictates the pharmacological profile of benzofuran derivatives. This group can act as a key interaction point with biological targets, for example, by forming hydrogen bonds or salt bridges with amino acid residues in an enzyme's active site.
A compelling example is the role of the benzofuran-2-carboxylic acid moiety as a phosphotyrosine (pTyr) mimic in the inhibition of LYP. nih.gov The carboxylic acid group is essential for anchoring the inhibitor within the active site of the phosphatase, demonstrating its critical role in the compound's mechanism of action. nih.gov Similarly, studies on other benzofuran carboxylic acid derivatives have shown this group to be vital for their activity as carbonic anhydrase inhibitors and for conferring cytotoxic properties against cancer cell lines. acs.orgresearchgate.net
Positional Effects of Substituents on the Benzofuran Core
The biological activity of benzofuran derivatives is highly sensitive to the placement of substituents on the core ring structure. nih.govnih.gov SAR studies have consistently shown that minor changes in substituent position can lead to major differences in potency and selectivity.
Position C-2: Substitutions at the C-2 position, such as an ester or heterocyclic ring, have been found to be crucial for the cytotoxic activity of some benzofuran derivatives. rsc.org
Position C-5: The introduction of substituents like halogens or hydroxyl groups at the C-5 position is closely related to the antibacterial activity of benzofurans. rsc.org
Position C-6: For certain antibacterial applications, a hydroxyl group at the C-6 position was found to be requisite for activity. nih.gov The presence of halogens at this position has also been linked to potent antibacterial effects. rsc.org
These findings underscore the importance of precise positional control when designing new benzofuran-based therapeutic agents. The specific arrangement of the fluorine atom at C-6 and the carboxylic acid at C-5 in this compound is therefore expected to confer a distinct and specific biological activity profile.
Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Benzofuran Derivatives
| Structural Feature | Position(s) | Impact on Biological Activity |
| Halogen (e.g., Fluorine) | C-5, C-6 | Enhances antibacterial and anticancer activity; improves binding affinity. rsc.orgnih.gov |
| Carboxylic Acid | C-2, C-5, C-6 | Crucial for enzyme inhibition (e.g., as a pTyr mimic); contributes to cytotoxicity. acs.orgnih.gov |
| Hydroxyl Group | C-6 | Can be essential for antibacterial activity. nih.gov |
| Ester/Heterocycle | C-2 | Important for cytotoxic effects against cancer cells. rsc.org |
Drug Discovery and Lead Optimization Methodologies
The journey from a preliminary "hit" compound to a viable drug candidate is a complex process involving rigorous lead optimization. Methodologies in this field aim to refine the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The benzofuran scaffold, including derivatives of this compound, has proven to be a versatile starting point for these optimization strategies. rsc.orgnih.gov
The identification of a promising lead structure is a critical first step in drug discovery. Benzofuran derivatives have been identified as lead compounds for various therapeutic targets. Once a lead is identified, scaffold optimization is employed to systematically modify the core structure to enhance its drug-like properties. This process often involves structure-activity relationship (SAR) studies, which explore how different chemical modifications affect the biological activity of the compound. rsc.org
A key strategy in this area is "scaffold hopping," where the core structure of a known active compound is replaced with a novel one to discover new chemotypes with improved properties. nih.gov The benzofuran ring is an effective scaffold for such endeavors. For instance, research on inhibitors for Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a critical virulence factor, utilized a 6-hydroxy-benzofuran-5-carboxylic acid scaffold. nih.gov This scaffold was systematically modified, leading to the development of a highly potent and selective mPTPB inhibitor. nih.gov This demonstrates how a core benzofuran structure can be optimized to create therapeutically valuable molecules. nih.gov
SAR studies on various benzofuran derivatives have provided crucial insights for optimization. For example, the position and nature of substituents on the benzofuran ring are critical determinants of biological activity. rsc.orgnih.gov Studies have shown that the addition of halogen atoms, such as fluorine or bromine, to the benzofuran ring can significantly increase the anticancer activity of the compounds. nih.gov This enhancement is often attributed to the formation of "halogen bonds," which improve the binding affinity of the molecule to its biological target. nih.gov Similarly, in the development of inhibitors for the Pim-1 kinase, a cancer target, novel benzofuran-2-carboxylic acids were discovered and optimized using X-ray structure-guided medicinal chemistry to achieve potent inhibition. nih.gov
Table 1: Examples of Benzofuran Scaffold Optimization
| Original Scaffold/Lead | Target | Key Optimization Strategy | Outcome |
|---|---|---|---|
| 6-hydroxy-benzofuran-5-carboxylic acid | Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) | Medicinal chemistry-oriented structural modifications | Development of a highly potent (IC50 = 38 nM) and selective mPTPB inhibitor. nih.gov |
| Benzofuran-2-carboxylic acid | Pim-1 Kinase | Fragment-based screening and X-ray structure-guided optimization | Discovery of potent and selective Pim-1 and Pim-2 inhibitors. nih.gov |
High-Throughput Screening (HTS) is a powerful methodology used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.govnih.gov This approach is instrumental in identifying novel "hits" or lead compounds that can then be subjected to the optimization process described previously.
The benzofuran scaffold has emerged from HTS campaigns as a privileged structure for inhibiting various disease targets. A notable example is the discovery of a novel class of Hepatitis C Virus (HCV) inhibitors. nih.gov In this study, a high-throughput, cell-based HCV luciferase reporter assay was used to screen a diverse collection of approximately 300,000 small molecules. nih.gov This extensive screening effort identified a benzofuran-based compound class as potent HCV inhibitors. nih.gov
Following the initial identification through HTS, the benzofuran scaffold underwent significant lead optimization. Structure-activity relationship studies led to the synthesis of a focused library of 45 benzofuran compounds to comprehensively explore their anti-HCV activity. nih.gov This follow-up work resulted in the identification of several compounds with potent inhibition of HCV (EC50 < 100 nM) and low cytotoxicity, demonstrating the power of combining HTS for initial discovery with targeted chemistry for optimization. nih.gov
Table 2: High-Throughput Screening for Benzofuran-Based Inhibitors
| Screening Method | Compound Library Size | Target/Assay | Key Finding |
|---|---|---|---|
| Cell-based HCV luciferase reporter assay | ~300,000 compounds | Hepatitis C Virus (HCV) replication | Identification of a novel benzofuran class of HCV inhibitors. nih.gov |
This systematic approach, starting with broad screening and moving to focused optimization, underscores the utility of the benzofuran core, and by extension, scaffolds like this compound, in modern drug discovery paradigms.
Applications Beyond Pharmaceutical Sciences
Materials Science and Engineering
The field of materials science continually seeks novel organic molecules that can serve as building blocks for advanced materials with tailored properties. Benzofuran (B130515) derivatives are explored for their potential in creating functional organic materials due to their rigid, planar structure and inherent electronic characteristics. ontosight.ai
Polymer Chemistry
In polymer chemistry, monomers containing carboxylic acid functional groups are valuable for producing polyesters and polyamides. Although specific research detailing the polymerization of 6-Fluoro-1-benzofuran-5-carboxylic acid is not extensively documented in publicly available literature, its structure is theoretically suitable for such applications. The carboxylic acid group provides a reactive site for esterification or amidation reactions, which are fundamental processes in step-growth polymerization. The incorporation of the rigid benzofuran unit into a polymer backbone could impart enhanced thermal stability and specific mechanical properties to the resulting material.
The general class of furan-based polymers, particularly those derived from 2,5-furandicarboxylic acid, has garnered significant attention as a bio-based alternative to petroleum-derived polymers, highlighting the potential of furan-containing monomers in creating sustainable and high-performance materials. rsc.org
Dye Industries
The benzofuran core is a chromophore found in some natural and synthetic dyes. The extended π-conjugated system of the benzofuran ring can absorb light in the ultraviolet and visible regions. While this compound itself is not a commercial dye, its structure could serve as a foundational scaffold for the synthesis of new colorants. The carboxylic acid group allows for the attachment of auxochromes or for covalent bonding to substrates like textiles. However, there is a lack of specific studies in the scientific literature focusing on the use of this compound as a precursor for the dye industry.
Photochromic Materials
Photochromic materials are compounds that can reversibly change color upon exposure to light. This property is utilized in applications such as smart windows, optical data storage, and ophthalmic lenses. Certain classes of organic molecules, like diarylethenes, are well-known for their photochromic behavior. Research has shown that heterocyclic rings, including benzofuran derivatives, can be incorporated into diarylethene structures to modulate their photochromic properties. researchgate.net The benzofuran moiety can influence the absorption spectra of the different isomeric states and the stability of the molecule.
Despite the theoretical potential for this compound to be used as a building block in the synthesis of more complex photochromic systems, specific research demonstrating this application is not currently available.
Semiconductor Applications (e.g., Thermally Activated Delayed Fluorescence OLED Emitters)
Organic Light-Emitting Diodes (OLEDs) are a major focus in display and lighting technology. The efficiency of OLEDs is highly dependent on the emitter materials used in the emissive layer. Third-generation emitters based on Thermally Activated Delayed Fluorescence (TADF) have achieved prominence as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. beilstein-journals.org
The molecular design of TADF emitters typically involves connecting an electron-donating moiety to an electron-accepting moiety. nih.gov This architecture leads to a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which facilitates the reverse intersystem crossing (RISC) from the T1 to the S1 state, enabling delayed fluorescence.
The benzofuran scaffold can be part of the donor or acceptor units in such molecules. While there is no specific literature detailing the use of this compound as a direct precursor for TADF emitters, its inherent electronic properties make it a candidate for investigation. The benzophenone (B1666685) core, for example, is known to be an effective acceptor unit in TADF design. nih.gov
Table 1: Common Moieties in TADF Emitter Design
| Role | Example Moieties |
|---|---|
| Electron Donors | Carbazole, Acridine, Phenoxazine, Triphenylamine |
| Electron Acceptors | Triazine, Benzophenone, Sulfone, Pyridine |
This table presents examples of functional groups commonly used in the design of TADF emitters to illustrate the general molecular architecture. It does not imply the direct use of this compound with these moieties.
Agrochemicals
The search for new and effective agrochemicals is a continuous effort to ensure food security. Heterocyclic compounds form the basis of many commercially successful pesticides. Benzofuran derivatives have been investigated for a range of biological activities, including antifungal and herbicidal properties. nih.govmdpi.com
Herbicidal Agents
The development of novel herbicides is crucial for modern agriculture. Research into new modes of action is important to manage the evolution of herbicide-resistant weeds. Some fluorinated heterocyclic compounds have been found to exhibit potent herbicidal activity. For instance, derivatives of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] chemicalbook.comuni.luoxazin-6-yl)isoindoline-1,3-diones have been identified as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key target for several commercial herbicides. nih.gov These compounds were synthesized starting from 5-fluoro-2-nitrophenol, indicating that fluorinated aromatic rings are key components for this class of herbicides. nih.gov
While direct studies on the herbicidal activity of this compound are not reported, its structural features—a fluorinated benzofuran ring—are present in other biologically active agrochemicals. This suggests that derivatives of this compound could be potential candidates for screening as herbicidal agents.
Table 2: Examples of Herbicides with Fluorinated Aromatic Rings
| Herbicide Name | Chemical Class | Mode of Action (Target Site) |
|---|---|---|
| Flumioxazin | N-phenylphthalimide | Protoporphyrinogen oxidase (PPO) inhibitor |
| Fomesafen | Diphenyl ether | Protoporphyrinogen oxidase (PPO) inhibitor |
This table provides examples of existing herbicides containing fluorinated aromatic structures to give context to the potential for similar scaffolds in agrochemical research.
Organic Synthesis Reagents and Intermediates
Currently, there is a lack of specific, publicly available research detailing the use of this compound as a versatile reagent in complex organic synthesis for non-pharmaceutical applications.
No specific examples were found in the reviewed literature of this compound being used as a key reagent in the total synthesis of complex, non-pharmaceutical natural products or other intricate organic molecules.
While the structure of this compound makes it a plausible precursor for a variety of novel organic compounds, there is no significant body of research demonstrating its use in the synthesis of new materials, polymers, or other functional organic molecules outside of a pharmaceutical context. The potential for this compound to act as a foundational element in the creation of new non-medicinal chemical entities has not yet been substantially explored or reported in scientific publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
